molecular formula C8H6ClF3N2O5 B1435784 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid CAS No. 1989672-42-5

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid

Cat. No.: B1435784
CAS No.: 1989672-42-5
M. Wt: 302.59 g/mol
InChI Key: CSWONTHHBAKSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid is an organic compound with the molecular formula C8H6ClF3N2O5. It is a derivative of pyrazine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid typically involves the reaction of 6-chloropyrazine with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with trifluoroacetic acid to obtain the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce pyrazine alcohols or amines .

Scientific Research Applications

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use[5][5].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid is unique due to the presence of both the pyrazine ring and the trifluoroacetic acid moiety.

Properties

IUPAC Name

2-(6-chloropyrazin-2-yl)oxyacetic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3.C2HF3O2/c7-4-1-8-2-5(9-4)12-3-6(10)11;3-2(4,5)1(6)7/h1-2H,3H2,(H,10,11);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWONTHHBAKSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)OCC(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid
Reactant of Route 2
2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid
Reactant of Route 3
Reactant of Route 3
2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid
Reactant of Route 4
Reactant of Route 4
2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid
Reactant of Route 5
2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid
Reactant of Route 6
2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.